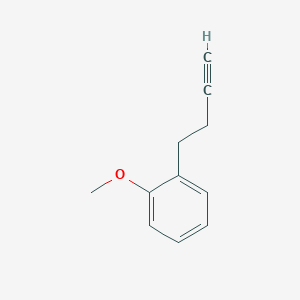
1-(But-3-yn-1-yl)-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-3-yn-1-yl)-2-methoxybenzene is an organic compound characterized by the presence of a methoxy group attached to a benzene ring and a but-3-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-yn-1-yl)-2-methoxybenzene typically involves the alkylation of 2-methoxybenzene (anisole) with a but-3-yn-1-yl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the methoxybenzene, followed by the addition of but-3-yn-1-yl bromide or chloride to form the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(But-3-yn-1-yl)-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: H2 gas with Pd/C or Lindlar’s catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in polar aprotic solvents.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(But-3-yn-1-yl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(But-3-yn-1-yl)-2-methoxybenzene depends on its specific application. In biochemical studies, it may act as a ligand or inhibitor, interacting with specific molecular targets such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and labeling studies .
Vergleich Mit ähnlichen Verbindungen
But-3-yn-1-ylbenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Methoxybenzyl alcohol: Contains a hydroxyl group instead of an alkyne, leading to different reactivity and applications.
4-Phenylbut-3-yn-1-ol: Similar alkyne functionality but with different substitution patterns on the benzene ring.
Uniqueness: 1-(But-3-yn-1-yl)-2-methoxybenzene is unique due to the combination of the methoxy and alkyne groups, which provide distinct reactivity and versatility in synthetic applications
Eigenschaften
CAS-Nummer |
52289-94-8 |
|---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
1-but-3-ynyl-2-methoxybenzene |
InChI |
InChI=1S/C11H12O/c1-3-4-7-10-8-5-6-9-11(10)12-2/h1,5-6,8-9H,4,7H2,2H3 |
InChI-Schlüssel |
RRGUXSZHYAADAO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B15315048.png)
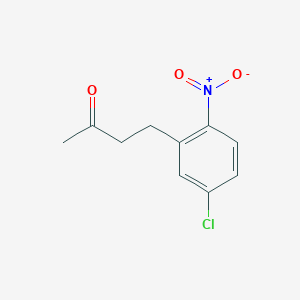

![rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B15315070.png)
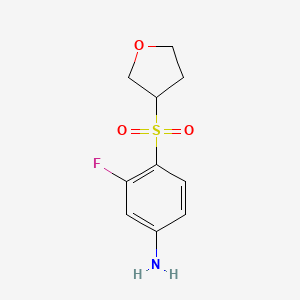
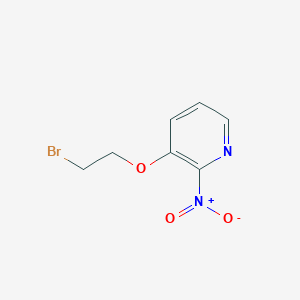
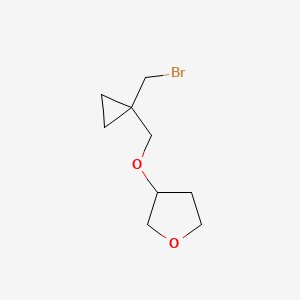
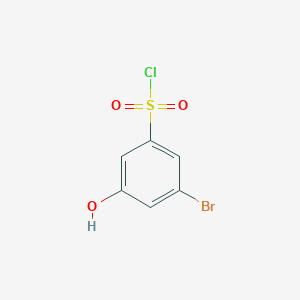

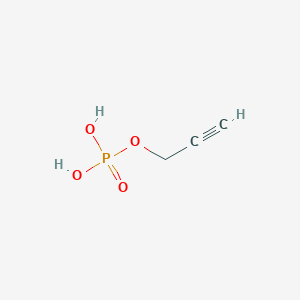
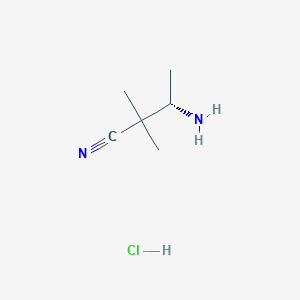
aminehydrochloride](/img/structure/B15315140.png)

![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)
